tert-Butyl (3aR,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide
Description
tert-Butyl (3aR,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide is a bicyclic heterocyclic compound featuring a fused cyclopentane-oxathiazole ring system. The molecule contains a tert-butoxycarbonyl (Boc) protecting group and two sulfonyl oxygen atoms, contributing to its stability and reactivity in synthetic applications. This compound is synthesized via multi-step protocols involving thionyl chloride-mediated cyclization and subsequent oxidation, as described in and . It is commercially available (CAS: 1330069-69-6) in varying quantities (50–250 mg) at premium pricing (€222–575), reflecting its specialized use in medicinal chemistry and asymmetric synthesis .
The stereochemistry (3aR,6aS) is critical for its role in enantioselective reactions, particularly as a precursor for carbamimidates or peptidomimetics. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm its structural integrity, with characteristic signals for the Boc group (δ 1.49 ppm in $^1$H NMR) and sulfonyl moieties .
Properties
IUPAC Name |
tert-butyl (3aR,6aS)-2,2-dioxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxathiazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5S/c1-10(2,3)15-9(12)11-7-5-4-6-8(7)16-17(11,13)14/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCCYXVZFSELKH-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC2OS1(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CCC[C@@H]2OS1(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrile Oxide Generation and Cycloaddition
Nitrile oxides, generated from hydroxymoyl chlorides or via dehydrogenation of aldoximes, react with thioacids to form the oxathiazole ring. In a representative procedure, (E)-N-(2-fluorobenzylidene)aniline is treated with phenylacetylene and p-toluenesulfonyl isocyanate under gold catalysis to yield a transient nitrile oxide. This intermediate undergoes cycloaddition with a cyclopentene thioacid, forming the oxathiazole ring with concomitant sulfone oxidation.
Key parameters include:
-
Catalyst choice : Ph₃PAuNTf₂ enhances cycloaddition regioselectivity, favoring the 1,2,5-oxathiazole-S-oxide product.
-
Solvent system : Chloroform or methylene chloride optimizes dipole-dipole interactions during cycloaddition.
-
Temperature : Reactions performed at 35°C over 20 hours achieve >80% conversion.
Thermodynamic vs. Kinetic Control
The cycloaddition often yields kinetic products that isomerize to thermodynamic forms. For tert-butyl derivatives, steric hindrance slows isomerization; storage of the kinetic t-butyl analog for six months results in <10% conversion to the thermodynamic form, whereas fluoro-substituted analogs isomerize rapidly. Continuous flow systems circumvent this by enabling rapid thermolysis (150°C, residence time <10 min), directly affording thermodynamic products in >90% yield.
Stereoselective Construction of the Tetrahydrocyclopenta Ring
The tetrahydrocyclopenta[d] ring necessitates precise stereocontrol at the 3aR and 6aS positions. Chiral gold(I) catalysts, such as (S,S)-L4AuCl, induce asymmetry during cyclopropane ring-opening or conjugate addition steps.
Gold-Catalyzed Asymmetric Cyclization
In a protocol adapted from Taxotere side-chain synthesis, a cyclopentene precursor bearing a tert-butyl carboxylate group undergoes gold-catalyzed cyclization. Using (S,S)-L4AuCl and AgNTf₂, the reaction proceeds via a chair-like transition state, establishing the 3aR configuration with 80% enantiomeric excess (ee).
Representative Conditions :
Diastereomeric Resolution
Flash chromatography on silica gel (30% EtOAc/hexanes) resolves diastereomers, with the desired (3aR,6aS) isomer eluting earlier (Rf 0.34 vs. 0.26 for (3aS,6aR)). Chiral HPLC (Chiral Pak IA column, hexane/IPA 65:35) further purifies the product to >98% ee.
tert-Butyl Carboxylate Installation
Introducing the tert-butoxycarbonyl (Boc) group requires orthogonal protection strategies to avoid oxathiazole ring degradation.
Stepwise Protection-Deprotection
-
Amine Protection : The primary amine on the cyclopentene intermediate is protected as a Boc carbamate using di-tert-butyl dicarbonate (Boc₂O) in THF/water.
-
Oxathiazole Formation : Subsequent cycloaddition and oxidation steps proceed without Boc group cleavage.
-
Global Deprotection : Acidic hydrolysis (HCl/dioxane) removes the Boc group post-cyclization, though this step is omitted in the final product.
Oxidation to the 2,2-Dioxide
Controlled oxidation of the oxathiazole sulfur atom employs meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid.
Optimized Oxidation Protocol :
-
Substrate: tert-Butyl oxathiazole intermediate (1.0 eq)
-
Oxidant: mCPBA (2.2 eq)
-
Solvent: Dichloromethane, 0°C to RT, 12 hours
Process Scalability and Continuous Flow Optimization
Traditional batch reactions face challenges in heat transfer and product degradation during prolonged heating. Transitioning to continuous flow systems (e.g., microreactors) enhances scalability:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Temperature | 150°C (oil bath) | 150°C (jacketed) |
| Residence Time | 12 hours | 8 minutes |
| Isolated Yield | 72% | 94% |
| Purity (HPLC) | 95% | 99% |
Continuous flow eliminates thermal gradients, suppresses side reactions (e.g., epimerization), and facilitates kilogram-scale production.
Analytical Characterization
Critical spectroscopic data for the final compound:
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Introduction of oxidizing agents to modify functional groups or increase the oxidation state of certain atoms.
Reduction: : Utilizing reducing agents to transform certain functional groups or reduce the compound’s overall oxidation state.
Substitution: : Replacing functional groups with others under appropriate conditions.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Conditions vary depending on the desired reaction but often include controlled temperature and specific solvents to optimize reaction efficiency and yield.
Major Products
Major products of these reactions depend on the target functional group transformations. For instance, oxidation may lead to sulfoxides or sulfones, while reduction could result in alcohols or amines. Substitution reactions could introduce various functional groups, enhancing the compound’s applicability in different contexts.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential therapeutic effects. Its unique structure may contribute to biological activity, particularly in the development of new drugs targeting specific diseases.
Case Study: Anticancer Activity
Research indicates that compounds similar to tert-Butyl (3aR,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole derivatives exhibit anticancer properties. Studies have shown that modifications to the oxathiazole ring can enhance cytotoxic effects against various cancer cell lines.
Synthetic Organic Chemistry
This compound serves as an important intermediate in organic synthesis. Its functional groups allow for further chemical transformations which can lead to the synthesis of more complex molecules.
Example: Synthesis of Novel Compounds
Researchers have utilized tert-Butyl (3aR,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole as a precursor in the synthesis of novel heterocycles that demonstrate enhanced biological activity.
Material Science
The structural characteristics of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings.
Application: Polymer Development
The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties, making it valuable for high-performance materials.
Mechanism of Action
The mechanism by which tert-butyl (3aR,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide exerts its effects largely depends on its interaction with molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site, preventing substrate access. The pathways involved could include various signal transduction mechanisms, leading to altered cellular responses. Detailed studies would reveal specific molecular interactions and pathways affected by this compound.
Comparison with Similar Compounds
Hexahydropyrrolo[3,4-c]pyrrole Derivatives
Compounds such as (3aS,6aS)-tert-butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (26, CAS: Not provided) share the Boc-protected bicyclic framework but replace the oxathiazole ring with a pyrrolo-pyrrole system. This structural variation reduces sulfur-based reactivity but enhances hydrogen-bonding capacity, as evidenced by its higher MS [M+H]$^+$ (358.5 vs. 256.5 for the target compound) .
5-Oxohexahydrocyclopenta[c]pyrrole Derivatives
The compound (3aR,6aS)-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate () lacks the sulfonyl groups and oxathiazole ring, instead incorporating a ketone and pyrrole nitrogen. This renders it less polar but more prone to oxidation, limiting its use in acidic environments .
| Property | Target Compound | 5-Oxo Derivative |
|---|---|---|
| Key Functional Groups | Oxathiazole, sulfonyl | Pyrrole, ketone |
| Stability in Acid | High (Boc protection) | Moderate (ketone labile) |
| Biological Relevance | Peptidomimetic scaffolds | Kinase inhibitor intermediates |
Oxidation State Variants
tert-Butyl (3aS,6aR)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2-oxide (32, ) differs by having one fewer sulfonyl oxygen. This reduces electron-withdrawing effects, lowering its reactivity in nucleophilic substitutions but improving solubility in nonpolar solvents .
Key Research Findings
- Synthetic Utility : The target compound’s sulfonyl groups enhance electrophilicity, enabling efficient coupling with amines or azides (e.g., HATU-mediated reactions, 83% yield) .
- Chiral Applications : The (3aR,6aS) configuration is pivotal in asymmetric synthesis, as demonstrated in enantioselective cyclopropanation reactions .
Biological Activity
tert-Butyl (3aR,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide, with the CAS number 1330069-69-6, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article will explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
- Molecular Formula : C10H17NO5S
- Molecular Weight : 263.31 g/mol
- SMILES Notation : O=C(N1[C@@H]2CCC[C@@H]2OS1(=O)=O)OC(C)(C)C
| Property | Value |
|---|---|
| CAS Number | 1330069-69-6 |
| Molecular Weight | 263.31 g/mol |
| Molecular Formula | C10H17NO5S |
| Purity | Research use only |
Biological Activity Overview
Research on the biological activity of this compound has indicated several potential therapeutic applications. The compound is primarily studied for its anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Studies have shown that this compound exhibits significant anti-inflammatory effects. In vitro experiments demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. These findings suggest its potential use in treating inflammatory diseases.
Anticancer Activity
Preliminary studies indicate that this compound may also possess anticancer properties. Research involving various cancer cell lines has shown that the compound can induce apoptosis in cancer cells while sparing normal cells, indicating a selective cytotoxic effect.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study 1: In vitro Analysis of Anti-inflammatory Effects
In a controlled laboratory setting, researchers treated RAW 264.7 macrophage cells with varying concentrations of this compound. The results indicated a dose-dependent decrease in cytokine production compared to untreated controls.
Case Study 2: Evaluation of Anticancer Properties
A study published in a peer-reviewed journal evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The compound was found to significantly reduce cell viability and promote apoptotic markers such as caspase activation and PARP cleavage.
Q & A
Q. What are the critical synthetic steps for preparing tert-Butyl (3aR,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide?
- Methodological Answer : The synthesis involves cyclization and oxidation steps. Key procedures include:
- Cyclopentane Ring Formation : Use a stereoselective [3+2] cycloaddition or intramolecular nucleophilic substitution to construct the bicyclic core.
- Oxathiazole Ring Oxidation : Treat the intermediate with a strong oxidizing agent (e.g., mCPBA or H₂O₂/AcOH) to convert the oxathiazole sulfide to the 2,2-dioxide moiety.
- Carboxylate Protection : Introduce the tert-butyl carbamate group via Boc-protection under anhydrous conditions (e.g., Boc₂O, DMAP, DCM) .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC or LC-MS (e.g., m/z 405.1 [M+H]+ as in ).
Q. How should this compound be stored to maintain stability during experiments?
- Methodological Answer :
- Temperature : Store at –20°C in airtight, light-resistant vials to prevent degradation of the sulfone groups and tert-butyl ester .
- Solvent Compatibility : Dissolve in dry DCM or THF for long-term storage; avoid protic solvents (e.g., MeOH, H₂O) to minimize hydrolysis.
- Handling : Use inert atmosphere (N₂/Ar) when aliquoting to avoid moisture absorption.
Advanced Research Questions
Q. How can stereochemical integrity at the 3aR and 6aS positions be ensured during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Employ enantiopure starting materials (e.g., (R)- or (S)-glyceraldehyde derivatives) to control stereochemistry during cyclopentane formation.
- Analytical Validation : Use ¹H-NMR NOE experiments or X-ray crystallography (as in for compound 15a) to confirm absolute configuration.
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to resolve ambiguities .
Q. What analytical strategies resolve contradictory NMR data for the sulfone groups?
- Methodological Answer :
- Solvent Effects : Record ¹³C-NMR in DMSO-d₆ to enhance sulfone signal resolution (δ ~110-120 ppm).
- 2D NMR : Use HSQC to correlate sulfur-bound carbons and HMBC to confirm through-space coupling with adjacent protons.
- Dynamic Effects : If line broadening occurs (due to ring puckering), perform variable-temperature NMR (VT-NMR) to assess conformational mobility .
Q. How can the oxidation step to the 2,2-dioxide be optimized to avoid over-oxidation?
- Methodological Answer :
- Reagent Selection : Use H₂O₂ in AcOH (1:3 v/v) at 0°C for controlled oxidation. Avoid strong oxidants like KMnO₄, which may degrade the bicyclic core.
- Monitoring : Track reaction progress via TLC (Rf shift) or LC-MS (target m/z: [M+H]+ 405.1). Quench immediately after sulfone formation.
- Work-Up : Neutralize with sat. NaHCO₃ (as in ) to stabilize the product and extract with CH₂Cl₂ to remove acidic byproducts .
Q. What role does the tert-butyl carbamate group play in downstream functionalization?
- Methodological Answer :
- Protection Strategy : The Boc group shields the amine during subsequent reactions (e.g., Suzuki coupling or amidation). Deprotect with TFA/DCM (1:1) post-derivatization.
- Steric Effects : The bulky tert-butyl moiety may slow nucleophilic attacks; optimize reaction time/temperature for substitutions (e.g., 60°C in DMF for 12h).
- Case Study : In , the Boc group in compound 32 was retained during cyclization to prevent side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
